molecular formula C24H29N3O3 B3939892 2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE

2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE

Cat. No.: B3939892
M. Wt: 407.5 g/mol
InChI Key: FOKSXRKLWGQCRA-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N~1~-[2-Methyl-1-(Piperidinocarbonyl)Propyl]Benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoylamino group at the 2-position and a branched alkyl chain at the N~1~ position. The alkyl chain features a methyl group and a piperidinocarbonyl moiety, which introduces both lipophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-benzamido-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-17(2)21(24(30)27-15-9-4-10-16-27)26-23(29)19-13-7-8-14-20(19)25-22(28)18-11-5-3-6-12-18/h3,5-8,11-14,17,21H,4,9-10,15-16H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSXRKLWGQCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with an amine derivative to form the benzoylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally related compounds from the evidence:

Structural Analogues

Compound3 (N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl) Benzamide) Key Features: Incorporates a chlorobenzylidene group and a chlorophenyl substituent, enhancing lipophilicity and steric bulk. Synthesis: Derived from a 2-aminochromene precursor via benzoylation with benzoyl chloride.

Compound4 (9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Phenyl-3,5,6,7,8,9-Hexahydro-4H-Chromeno[2,3-d]Pyrimidin-4-One) Key Features: Cyclized derivative of Compound3, forming a pyrimidinone ring. Synthesis: Generated via reflux in acetic anhydride, highlighting the propensity of benzamide derivatives to undergo cyclization under specific conditions. Divergence: The rigid pyrimidinone core contrasts with the flexible alkyl chain in the target compound, which may influence target selectivity.

2-Hydroxy-N,N-Dimethyl-3-[[2-[1(r)-(5-Methyl-2-Furanyl)Propyl]-3,4-Dioxo-1-Cyclobuten-1-Yl]Amino]Benzamide Key Features: Contains a furanyl-propyl group and a cyclobutenone ring, introducing aromaticity and conformational rigidity. Synthesis: Involves coupling of a cyclobutenyl amine with a hydroxybenzamide precursor.

Data Tables

Table 1: Structural and Hypothetical Property Comparison

Compound Name Key Substituents Molecular Weight (g/mol)* LogP* Potential Pharmacological Target
Target Compound Piperidinocarbonyl, Methylpropyl ~450 ~3.2 Proteases, Kinases
Compound3 Chlorophenyl, Chlorobenzylidene ~500 ~4.8 Not Reported
Patent Compound Furan, Cyclobutenyl, Hydroxy, Dimethyl ~420 ~2.5 Enzyme Inhibitors

Research Findings and Implications

Synthetic Flexibility : Benzamide derivatives are amenable to diverse modifications, as seen in the cyclization of Compound3 to Compound4 and the coupling strategies in the patent compound . The target compound’s synthesis likely employs similar methodologies.

Structure-Activity Relationships (SAR): Lipophilicity: The chlorinated substituents in Compound3 increase LogP (~4.8) compared to the target compound (~3.2), which may reduce aqueous solubility but enhance membrane permeability. Hydrogen Bonding: The piperidinocarbonyl group in the target compound could improve interactions with polar enzyme active sites compared to the furan in the patent compound.

Pharmacological Potential: While the target compound’s exact activity is unconfirmed, its structural features align with protease or kinase inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE
Reactant of Route 2
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2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE

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